
1-(4-Methylpent-3-en-1-yl)-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpent-3-en-1-yl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 4-methylpent-3-en-1-yl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpent-3-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylpent-3-en-1-ylamine with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylpent-3-en-1-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted triazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpent-3-en-1-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpent-3-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, triazole compounds are known to inhibit enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methylpent-3-en-1-yl)-1H-1,2,4-triazole
- 4-Methylpent-3-en-1-yl-1H-1,2,4-triazole-3-amine
Uniqueness
1-(4-Methylpent-3-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H14N4 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-(4-methylpent-3-enyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4/c1-7(2)4-3-5-12-6-10-8(9)11-12/h4,6H,3,5H2,1-2H3,(H2,9,11) |
InChI-Schlüssel |
OBPHAQYWROMZDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCN1C=NC(=N1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


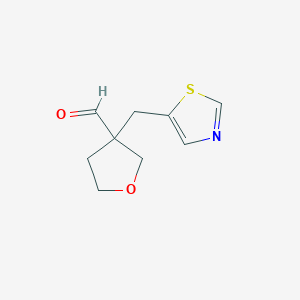
![(1-Cyclopropylethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15273638.png)
![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B15273656.png)
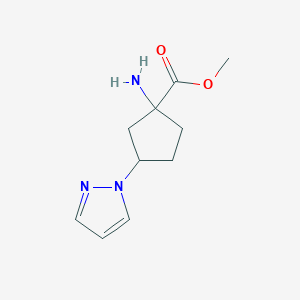


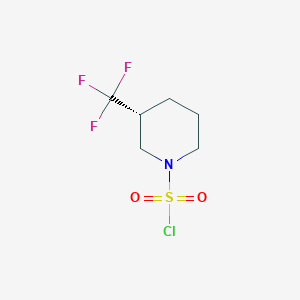
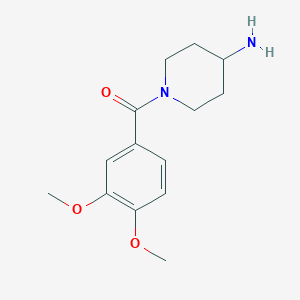

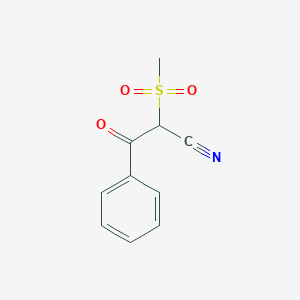
![(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15273731.png)
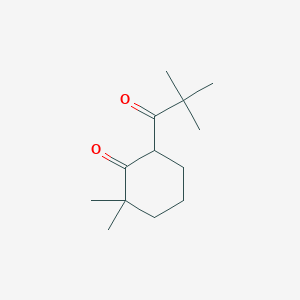
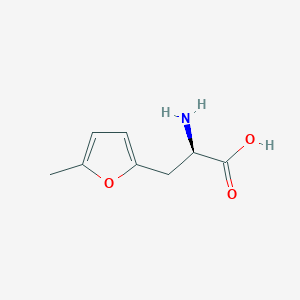
![2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B15273749.png)
